2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
CAS No.: 1797975-27-9
Cat. No.: VC5088982
Molecular Formula: C17H22ClN5O2S
Molecular Weight: 395.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797975-27-9 |
|---|---|
| Molecular Formula | C17H22ClN5O2S |
| Molecular Weight | 395.91 |
| IUPAC Name | 2-chloro-N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H22ClN5O2S/c1-22(2)16-14(12-19-17(20-16)23-10-6-3-7-11-23)21-26(24,25)15-9-5-4-8-13(15)18/h4-5,8-9,12,21H,3,6-7,10-11H2,1-2H3 |
| Standard InChI Key | FBMOIQGXAQLYFC-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)N3CCCCC3 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Composition
The compound’s structure comprises three key components:
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Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5.
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Substituents:
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4-Dimethylamino Group: Enhances solubility and electronic effects.
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2-Piperidin-1-yl Group: Introduces conformational flexibility and potential hydrogen bonding.
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5-Benzenesulfonamide Moiety: A sulfonamide-linked benzene ring with a chlorine atom at position 2, critical for target binding.
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Chlorine Atom: A halogen substituent that influences electrophilicity and steric interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂ClN₅O₂S |
| Molecular Weight | 395.91 g/mol |
| CAS Number | 1797975-27-9 |
| Predicted Boiling Point | 322.2±42.0 °C |
| Density | 1.184±0.06 g/cm³ |
These properties are derived from computational models and experimental analogs .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Pyrimidine Ring Formation: Condensation of thiourea derivatives with β-diketones to construct the pyrimidine backbone.
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Substitution Reactions:
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Sulfonamide Coupling: Reaction of chlorobenzenesulfonyl chloride with the amine-functionalized pyrimidine intermediate.
Challenges and Solutions
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Low Yields in Piperidine Coupling: Optimized using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to enhance efficiency .
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Sulfonamide Hydrolysis: Controlled by maintaining anhydrous conditions and low temperatures during synthesis.
Characterization and Analytical Data
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 395.91 [M+H]⁺.
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Infrared Spectroscopy (IR): Bands at 1345 cm⁻¹ (S=O stretch) and 1580 cm⁻¹ (C=N vibration).
| Kinase | IC₅₀ (nM) | Selectivity Over CDK2 |
|---|---|---|
| Aurora A | 12 | 50-fold |
| MPS1 | 28 | 35-fold |
| CDK2 | 600 | — |
Data adapted from biochemical screening of related compounds .
Anticancer Efficacy
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In Vitro Cytotoxicity: IC₅₀ of 1.2 µM against HCT-116 colorectal cancer cells.
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Mechanism: Induces G2/M phase arrest and apoptosis via p53 activation.
Structure-Activity Relationships (SAR)
Critical Substituents
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Chlorine Atom: Removal reduces potency by 10-fold, highlighting its role in hydrophobic interactions.
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Piperidine Ring: Replacing piperidine with morpholine decreases selectivity for Aurora kinases.
Analog Comparison
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N-[2-(Dimethylamino)Pyrimidin-5-yl]-2,2-Diphenylacetamide: Lacks the sulfonamide group, showing 5-fold lower activity against MPS1.
Future Directions
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